Methoxytrityl-N-PEG12-acid
Description
Methoxytrityl-N-PEG12-acid is a polyethylene glycol (PEG)-based compound featuring a methoxytrityl (4-methoxytriphenylmethyl) group at the terminal amine, a 12-unit PEG spacer, and a carboxylic acid terminus. The methoxytrityl group serves as a photolabile protecting group, enabling controlled deprotection under mild acidic or UV-light conditions . The PEG12 chain enhances aqueous solubility, reduces immunogenicity, and improves biocompatibility, making the compound valuable in drug conjugation, peptide synthesis, and nanotechnology applications. The terminal carboxylic acid facilitates covalent linkage to amines via carbodiimide chemistry (e.g., EDC/NHS), enabling its use in bioconjugation and surface functionalization .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H71NO15/c1-51-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)48-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-46(49)50/h2-15,48H,16-41H2,1H3,(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHEJLJFKQJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H71NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxytrityl-N-PEG12-acid can be synthesized through various chemical routes. The methoxytrityl protecting group is typically removed under mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) . Industrial production methods often involve solid-phase or solution-phase chemistry to insert the PEG spacer into a peptide chain or other molecular constructs .
Chemical Reactions Analysis
Methoxytrityl-N-PEG12-acid undergoes various chemical reactions, including:
Scientific Research Applications
Methoxytrityl-N-PEG12-acid has a wide range of applications in scientific research:
Mechanism of Action
The methoxytrityl protecting group is removed under mild acidic conditions, exposing the thiol group, which can then participate in further chemical reactions such as disulfide bond formation or thiol-ene/thiol-yne reactions . This allows for the precise modification and functionalization of molecules, making it a valuable tool in various research applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Methoxytrityl-N-PEG12-acid with structurally or functionally analogous compounds, including MeO-PEG-N3, (E)-3-(4-methoxyphenyl)-2-propenoic acid, and pentadienoic acid.
Structural and Functional Properties
Key Research Findings
This compound vs. MeO-PEG-N3 :
- The methoxytrityl group in this compound offers orthogonal protection compared to the azide in MeO-PEG-N3, which is tailored for click chemistry. The trityl group’s photolability allows spatiotemporal control in drug release systems, whereas azides enable rapid, bioorthogonal ligation .
- PEG chain length (PEG12) in both compounds balances solubility and steric hindrance, but this compound’s acid terminus provides broader conjugation versatility compared to MeO-PEG-N3’s azide .
- Its α,β-unsaturated structure promotes reactivity in Diels-Alder reactions, unlike this compound’s PEG-mediated steric shielding . Pentadienoic acid (PDA) is a short-chain fatty acid with conjugated double bonds, primarily used in plant physiology. Its lack of PEG or trityl groups restricts its utility in biomedical applications .
Stability and Pharmacokinetics
- This compound’s PEG12 spacer enhances serum stability and prolongs circulation time compared to non-PEGylated analogs. However, the trityl group may hydrolyze under strongly acidic conditions (pH < 2), limiting its use in gastric environments .
- In contrast, MeO-PEG-N3’s azide group is stable under physiological conditions but may degrade under UV light or in the presence of reducing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
